molecular formula C15H15NO5 B375311 Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate

Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate

Cat. No.: B375311
M. Wt: 289.28g/mol
InChI Key: FVNKPCFGUTVHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with a methoxyphenyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with diethyl oxalate in the presence of ammonium acetate, followed by esterification to yield the dimethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can yield pyrrole derivatives with reduced ester groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(4-bromophenyl)-1H-pyrrole-2,5-dicarboxylate
  • Dimethyl 1-(4-chlorophenyl)-1H-pyrrole-2,5-dicarboxylate
  • Dimethyl 1-(4-fluorophenyl)-1H-pyrrole-2,5-dicarboxylate

Uniqueness

Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28g/mol

IUPAC Name

dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C15H15NO5/c1-19-11-6-4-10(5-7-11)16-12(14(17)20-2)8-9-13(16)15(18)21-3/h4-9H,1-3H3

InChI Key

FVNKPCFGUTVHLT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=CC=C2C(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.